molecular formula C15H12BrNO5S B2392863 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 868256-17-1

3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2392863
CAS No.: 868256-17-1
M. Wt: 398.23
InChI Key: RQTBTLJRBJHNCE-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone: is a chemical compound with the molecular formula C15H12BrNO5S and a molecular weight of 398.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 3-nitrobenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine or pyridine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl rings.
  • Reactivity: Variations in reactivity due to the different functional groups.
  • Applications: Each compound may have unique applications based on its specific properties.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5S/c16-12-4-6-14(7-5-12)23(21,22)9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTBTLJRBJHNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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